molecular formula C9H10F2O2 B8032826 2,5-Difluoro-4-propoxyphenol

2,5-Difluoro-4-propoxyphenol

Cat. No.: B8032826
M. Wt: 188.17 g/mol
InChI Key: BQNRESLBEBAZCV-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-propoxyphenol is an organic compound with the molecular formula C9H10F2O2. It is characterized by the presence of two fluorine atoms and a propoxy group attached to a phenol ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-4-propoxyphenol typically involves the reaction of 2,5-difluorophenol with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atom with the propoxy group .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases production efficiency .

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-4-propoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Difluoro-4-propoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-propoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Difluoro-4-propoxyphenol is unique due to the specific positioning of its fluorine atoms and the propoxy group. This configuration imparts distinct chemical and physical properties, making it valuable for various applications. Compared to its analogs, it may exhibit different reactivity and biological activity, which can be advantageous in specific research and industrial contexts .

Properties

IUPAC Name

2,5-difluoro-4-propoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-2-3-13-9-5-6(10)8(12)4-7(9)11/h4-5,12H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNRESLBEBAZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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